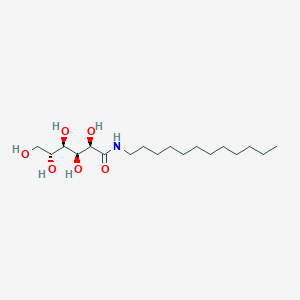

N-Dodecyl-D-gluconamide

Description

Properties

IUPAC Name |

(2R,3S,4R,5R)-N-dodecyl-2,3,4,5,6-pentahydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO6/c1-2-3-4-5-6-7-8-9-10-11-12-19-18(25)17(24)16(23)15(22)14(21)13-20/h14-17,20-24H,2-13H2,1H3,(H,19,25)/t14-,15-,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTZOLDBWJNAMI-WCXIOVBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313473 | |

| Record name | N-Dodecyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18375-63-8 | |

| Record name | N-Dodecyl-D-gluconamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18375-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dodecyl-D-gluconamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dodecyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-dodecyl-D-gluconamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Optimized Ball-Milling Protocol

A 2017 study demonstrated that milling δ-gluconolactone and dodecylamine with water as a liquid-assisted grinding (LAG) agent (η = 0.75 μL/mg) for 5 minutes achieved 96% yield of this compound. The process involves:

-

Combining reactants (1:1 molar ratio) in a stainless-steel jar with grinding balls.

-

Adding water (0.25 mL per 100 mg reactants) to enhance mass transfer.

-

Milling at 18 Hz for 5 minutes.

Advantages over conventional methods :

Manual Grinding Adaptations

For laboratories lacking ball mills, manual grinding in a mortar with pestle for 10 minutes achieved 83% yield , demonstrating accessibility without specialized equipment.

Comparative Analysis of Synthesis Methods

Table 1 summarizes key performance metrics for this compound synthesis routes:

Key insights :

-

Mechanochemical methods outperform solution-phase synthesis in yield and speed due to enhanced reactant interfacial contact.

-

Water as a LAG agent prevents amorphization and stabilizes intermediates, critical for high conversion rates.

Substrate Scope and Functional Group Tolerance

The mechanochemical approach exhibits broad applicability:

Alternative Lactones

Amine Variants

While optimized for dodecylamine, the protocol accommodates:

-

Shorter-chain amines (e.g., octylamine): 84% yield for N-octyl-D-gluconamide.

-

Functionalized amines : Cysteamine derivatives form N-(2-thioethyl)-D-gluconamide (80% yield), though oxidation to disulfides requires post-synthesis stabilization.

Environmental and Industrial Considerations

Green Chemistry Metrics

Scalability Challenges

-

Batch size limitations : Current ball mills process ≤100 g per batch, necessitating reactor redesign for industrial-scale production.

-

Heat dissipation : Prolonged milling risks thermal degradation, requiring cryogenic adaptations for large batches.

Patent Landscape and Derivative Synthesis

A 1995 patent (US2670345A) describes sulfation of this compound using chlorosulfonic acid to produce sodium this compound sulfate, a high-foaming surfactant. The parent compound’s synthesis is presumed analogous to solution-phase methods, though explicit details are omitted .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-D-gluconamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides.

Scientific Research Applications

Chemical Properties and Structure

N-Dodecyl-D-gluconamide (C18H37NO6) is an amphiphilic molecule characterized by a hydrophobic dodecyl chain and a hydrophilic gluconamide head. The unique structure contributes to its surfactant properties, enabling it to function effectively in aqueous environments.

Surfactant Applications

2.1 Detergency and Emulsification

This compound has been investigated for its effectiveness as a surfactant in detergency applications. Its ability to reduce surface tension makes it suitable for use in cleaning products and emulsifiers in cosmetic formulations. Studies have shown that sugar-based surfactants like this compound exhibit lower toxicity compared to traditional surfactants, making them more environmentally friendly .

2.2 Mechanosynthesis of Aldonamides

Recent research highlights the use of this compound in the mechanosynthesis of aldonamides, where it serves as a reactant in the formation of various sugar-based compounds. The mechanochemical approach allows for rapid synthesis with high yields, demonstrating the compound's versatility in organic synthesis .

Biomedical Applications

3.1 Drug Delivery Systems

This compound is being explored for its potential in drug delivery systems due to its amphiphilic nature, which facilitates the formation of micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies indicate that formulations using this compound can improve the therapeutic efficacy of poorly soluble drugs .

3.2 Cryopreservation

The compound has been identified as a potential ice recrystallization inhibitor (IRI), which is crucial in cryopreservation techniques for biological samples such as umbilical cord blood. By preventing ice crystal growth during freezing, this compound helps maintain cell viability post-thawing .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Dodecyl-D-gluconamide is primarily based on its ability to interact with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting membrane-bound processes. The compound can also form micelles, which can encapsulate hydrophobic molecules, facilitating their transport and delivery .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of N-Dodecyl-D-Gluconamide and Analogues

Key Differences and Research Findings

(1) Alkyl Chain Length and Solubility

(2) Functional Group Modifications

- N-Acetyl-D-glucosamine replaces the alkyl chain with an acetyl group, enabling biological roles (e.g., bacterial cell wall synthesis) but lacking surfactant properties .

- N-Dodecyl-N,N-dimethyl-3-ammonio-1-propane sulfonate incorporates a zwitterionic sulfonate group, enhancing ionic interactions and thermal stability compared to non-ionic gluconamides .

Biological Activity

N-Dodecyl-D-gluconamide is a surfactant derived from D-gluconic acid, characterized by a long hydrophobic dodecyl chain and a hydrophilic carbohydrate moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 365.49 g/mol. The structure features a dodecyl chain (C12H25) linked to a D-gluconamide group, which enhances its amphiphilic properties. This amphiphilicity is crucial for its biological activity, allowing it to interact with various biological membranes.

Overview

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, as well as Gram-negative bacteria like Escherichia coli.

Case Studies

- Antimicrobial Efficacy : A study reported that this compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus and M. tuberculosis. These results suggest moderate antibacterial activity, making it a candidate for further development in antimicrobial applications .

- Comparative Analysis : In comparative studies with other surfactants, this compound demonstrated comparable surface activity and foaming properties to sodium dodecyl sulfate (SDS), indicating its potential as an effective antimicrobial agent in various formulations .

The antimicrobial action of this compound is attributed to its ability to disrupt bacterial cell membranes. The hydrophobic dodecyl chain facilitates insertion into lipid bilayers, leading to membrane destabilization and increased permeability. This mechanism is common among surfactants and is crucial for their effectiveness in microbial inhibition.

Cytotoxicity and Safety Profile

While investigating the biological activity of this compound, researchers also assessed its cytotoxicity. Preliminary findings indicate low cytotoxic effects on human cell lines at concentrations effective against bacteria, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Dodecyl-D-gluconamide, and how can purity be validated experimentally?

- Answer : this compound can be synthesized via N-glycosylation of silylated intermediates, as demonstrated in the conversion of N-Dodecyl tetra-O-acetyl glucuronamides into nucleoside derivatives using "click" cycloaddition reactions . Purity validation typically involves HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Structural characterization should include H/C NMR to verify glycosidic linkages and alkyl chain integration .

Q. How does the molecular structure of this compound influence its phase behavior in aqueous systems?

- Answer : The V-shaped conformation of the gluconamide headgroup and the dodecyl chain’s hydrophobicity promote self-assembly into micellar or lamellar phases. Molecular dynamics simulations on analogous compounds (e.g., N-n-undecyl-D-gluconamide) reveal that alkyl chain length and headgroup rigidity dictate critical aggregation concentrations (CAC) and thermotropic phase transitions . Experimental validation via differential scanning calorimetry (DSC) and small-angle X-ray scattering (SAXS) is recommended .

Q. What protocols ensure the stability of this compound during storage and experimental use?

- Answer : Store the compound under inert gas (e.g., argon) at 4°C to prevent oxidation or hydrolysis of the glycosidic bond. Pre-experiment stability assessments should include thin-layer chromatography (TLC) to detect decomposition products. Avoid prolonged exposure to high temperatures (>60°C) or strongly acidic/basic conditions, as these may degrade the amide linkage .

Advanced Research Questions

Q. How can molecular simulation resolve contradictions in experimental data on this compound’s mesophase behavior?

- Answer : Discrepancies in phase transition temperatures or aggregation patterns may arise from solvent impurities or varying alkyl chain conformations. All-atom molecular dynamics (MD) simulations can model solvent effects and entropy changes during self-assembly. For example, simulations of N-n-undecyl-D-gluconamide highlighted the role of hydrogen bonding in stabilizing smectic phases, which can guide experimental adjustments in solvent polarity . Cross-validate simulations with polarized optical microscopy (POM) and SAXS .

Q. What strategies optimize this compound for targeted drug delivery systems?

- Answer : Functionalize the gluconamide headgroup with pH-responsive moieties (e.g., carboxylates) to enhance endosomal escape in cancer cells. Studies on glucuronamide derivatives show that N-glycosylation with benzyltriazolylmethyl amide systems improves cellular uptake . Assess biocompatibility via in vitro cytotoxicity assays (e.g., MTT) and in vivo biodistribution studies using fluorescently tagged analogs .

Q. How do impurities in this compound affect its performance in membrane mimetics, and how can they be quantified?

- Answer : Trace alkylamine byproducts (e.g., N,N-dimethyldecylamine) from incomplete synthesis can disrupt lipid bilayer formation. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) detects amine contaminants at ppm levels . Mitigate impurities via column chromatography using silica gel or reverse-phase resins .

Q. What analytical techniques are most effective for resolving data conflicts in this compound’s thermodynamic properties?

- Answer : Conflicting enthalpy/entropy values for micellization may arise from inconsistent buffer conditions. Isothermal titration calorimetry (ITC) under controlled ionic strength (e.g., 150 mM NaCl) and temperature gradients provides reproducible thermodynamic parameters. Cross-reference with surface tension measurements using a Wilhelmy plate to validate CAC values .

Methodological Guidelines

- Data Contradiction Analysis : Compare experimental conditions (e.g., solvent purity, temperature gradients) across studies. Use computational tools like COSMO-RS to predict solvent effects on aggregation .

- Experimental Reproducibility : Document synthesis and purification steps in detail, including solvent grades and drying protocols. Share raw data (e.g., NMR spectra, DSC thermograms) in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.